molecular formula C13H18N2O4S B4396639 N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide

N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide

Cat. No.: B4396639
M. Wt: 298.36 g/mol
InChI Key: MGIDUSRGRNNROP-UHFFFAOYSA-N
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Description

N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide is a compound known for its role as a herbicide safener. It is used to protect crops from the potentially harmful effects of herbicides. This compound is particularly effective when used in conjunction with specific herbicides, enhancing their selectivity and reducing their impact on non-target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides and cyclopropylamine under controlled conditions to form the sulfonamide bond . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide resistance.

    Medicine: Investigated for its potential therapeutic properties, although its primary use remains in agriculture.

    Industry: Employed in the development of safer and more effective herbicides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide is unique due to its specific structure, which provides a balance between efficacy and safety in herbicide applications. Its ethoxy group contributes to its distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-19-13-7-6-11(8-12(13)14-9(2)16)20(17,18)15-10-4-5-10/h6-8,10,15H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDUSRGRNNROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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